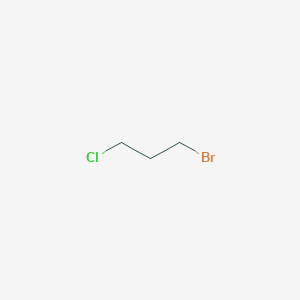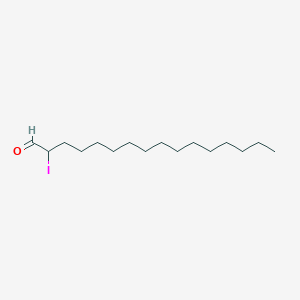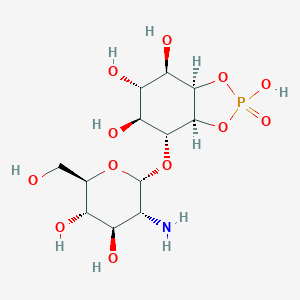
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate, also known as cyclic diguanylate or c-di-GMP, is a second messenger molecule that plays a crucial role in regulating bacterial behavior. It was first discovered in 1987 and has since been extensively studied due to its importance in bacterial physiology, biofilm formation, and virulence.
作用機序
C-di-GMP exerts its effects by binding to various effector proteins, such as transcription factors, riboswitches, and enzymes. The binding of c-di-GMP can either activate or inhibit these effector proteins, depending on the specific protein and the cellular context. For example, c-di-GMP can activate the transcription of genes involved in biofilm formation, while inhibiting the transcription of genes involved in motility.
生化学的および生理学的効果
C-di-GMP has a wide range of biochemical and physiological effects on bacterial cells. It can regulate the synthesis of extracellular polysaccharides, which are important for biofilm formation and virulence. C-di-GMP can also regulate the activity of flagella and pili, which are important for motility and adhesion. Additionally, c-di-GMP can affect the expression of virulence factors, such as toxins and adhesins, which are important for bacterial pathogenesis.
実験室実験の利点と制限
C-di-GMP is a useful tool for studying bacterial behavior in the laboratory. It can be used to manipulate the formation of biofilms, the motility of bacterial cells, and the expression of virulence factors. However, there are also limitations to using c-di-GMP in lab experiments. For example, the concentration of c-di-GMP in bacterial cells is tightly regulated, and overexpression of DGCs or PDEs can lead to non-physiological effects. Additionally, c-di-GMP can have different effects in different bacterial species, and the interpretation of results can be complicated by this variability.
将来の方向性
There are many future directions for c-di-GMP research. One area of interest is the development of new tools for manipulating c-di-GMP levels in bacterial cells, such as optogenetic or chemogenetic approaches. Another area of interest is the identification of new c-di-GMP effector proteins and the elucidation of their functions. Additionally, there is a growing interest in using c-di-GMP as a target for novel antibacterial therapies, as it plays a crucial role in bacterial pathogenesis.
科学的研究の応用
C-di-GMP has been extensively studied in various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Salmonella enterica. It has been shown to regulate a wide range of cellular processes, including biofilm formation, motility, virulence, and antibiotic resistance. C-di-GMP also plays a crucial role in the transition between planktonic and biofilm lifestyles, which has important implications for bacterial pathogenesis and environmental persistence.
特性
CAS番号 |
140391-24-8 |
|---|---|
製品名 |
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate |
分子式 |
C12H22NO12P |
分子量 |
403.28 g/mol |
IUPAC名 |
(3aS,4R,5S,6S,7R,7aR)-4-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-5,6,7-triol |
InChI |
InChI=1S/C12H22NO12P/c13-3-5(16)4(15)2(1-14)22-12(3)23-9-7(18)6(17)8(19)10-11(9)25-26(20,21)24-10/h2-12,14-19H,1,13H2,(H,20,21)/t2-,3-,4-,5-,6+,7+,8-,9-,10-,11+,12-/m1/s1 |
InChIキー |
ZULNQPCZALKHMF-LBZOJLJLSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]3[C@H]2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)O)O)O)O)N)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
同義語 |
glucosaminyl-1,6-inositol-1,2-cyclic monophosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



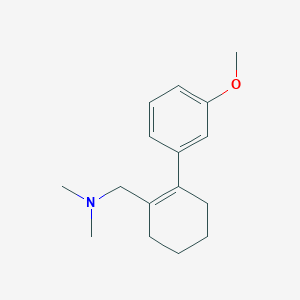
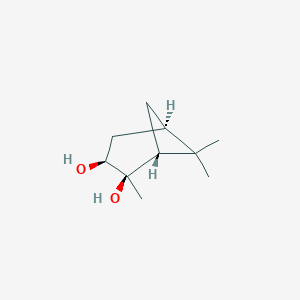
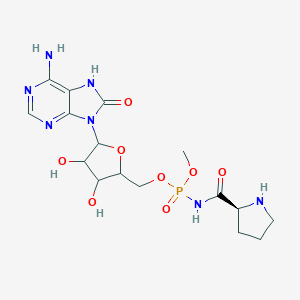

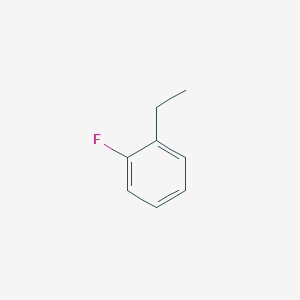
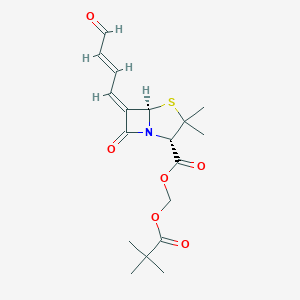
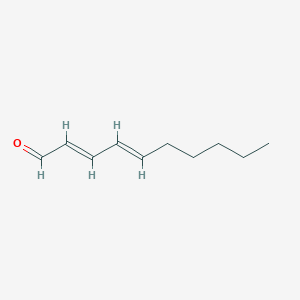
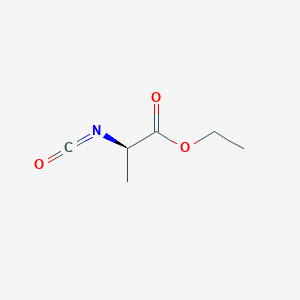
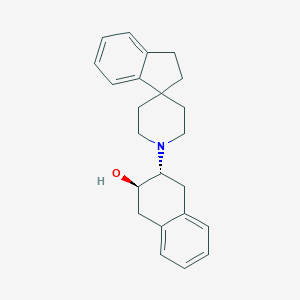
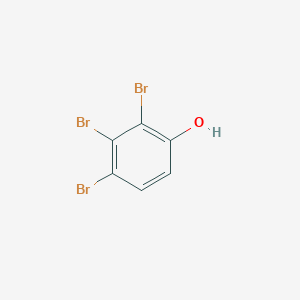
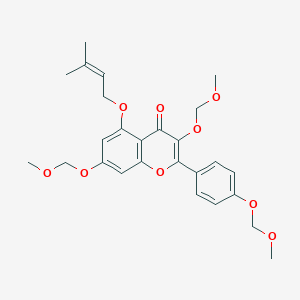
![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)
